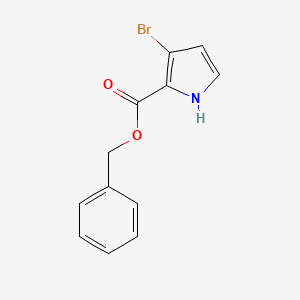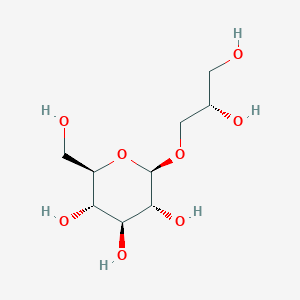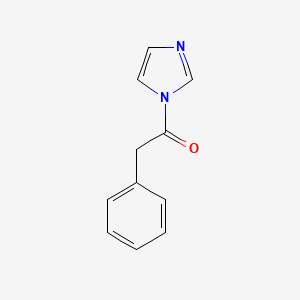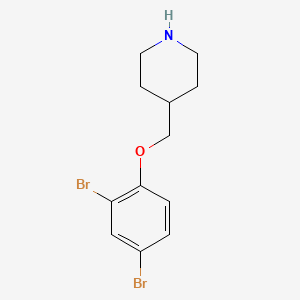![molecular formula C8H9N3S B12829580 S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine CAS No. 41066-73-3](/img/structure/B12829580.png)
S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine: is a compound that features a benzimidazole ring, which is a significant structural motif in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine typically involves the reaction of benzimidazole derivatives with thiohydroxylamine. One common method includes the use of aromatic aldehydes and o-phenylenediamine in the presence of sulfur and N,N-dimethylformamide (DMF) to form the benzimidazole core . The thiohydroxylamine group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine can undergo various chemical reactions, including:
Oxidation: The thiohydroxylamine group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiohydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s benzimidazole core is known for its biological activity. . The thiohydroxylamine group may enhance these activities by interacting with biological targets in unique ways.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The thiohydroxylamine group can form covalent bonds with biological molecules, leading to the inhibition of key pathways involved in cell growth and proliferation . This dual mechanism makes the compound a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Benzimidazole: A core structure with similar biological activities but lacks the thiohydroxylamine group.
Thiohydroxylamine derivatives: Compounds with similar reactivity but different core structures.
Uniqueness: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is unique due to the combination of the benzimidazole core and the thiohydroxylamine group. This combination enhances its reactivity and potential biological activities, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
41066-73-3 |
|---|---|
Formule moléculaire |
C8H9N3S |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
S-(1H-benzimidazol-2-ylmethyl)thiohydroxylamine |
InChI |
InChI=1S/C8H9N3S/c9-12-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) |
Clé InChI |
HXBNOXUTJOPPII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CSN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)




![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)







